Cas no 915019-65-7 (Dactolisib)

Dactolisib structure
Dactolisib structure
Product Name:Dactolisib
CAS 번호:915019-65-7
MF:C30H23N5O
메가와트:469.536525964737
MDL:MFCD10565944
CID:69485
Update Time:2025-10-22

Dactolisib 화학적 및 물리적 성질

이름 및 식별자

    • 2-Methyl-2-(4-(3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile
    • 2-Methyl-2-[4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydroimidazo[4,5-c]quinolin-1-yl]phenyl]propionitrile
    • BEZ235
    • 2-methyl-2-(4-(3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phe...
    • 2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile
    • Benzeneacetonitrile, 4-[2,3-dihydro-3-methyl-2-oxo-8-(3-quinolinyl)-1H-imidazo[4,5-c]quinolin-1-yl]-a,a-dimethyl-
    • Bez235 (nvp-bez235)
    • BEZ235 (NVP-BEZ235, Dactolisib)
    • NVP-BEZ 235
    • NVP-BEZ235 (BEZ235)
    • 2-methyl-2-[3-methyl-2-oxo-8-(3-quinolinyl)-1-imidazo[4,5-c]quinolinyl]propanenitrile
    • BEZ-235
    • Dactolisib
    • NVPBEZ235
    • BEZ 235
    • NVP BEZ235
    • RUJ6Z9Y0DT
    • JOGKUKXHTYWRGZ-UHFFFAOYSA-N
    • 2-Methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-propionitrile
    • 2-Methyl-2-[4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihyd
    • 4-[2,3-Dihydro-3-methyl-2-oxo-8-(3-quinolinyl)-1H-imidazo[4,5-c]quinolin-1-yl]-α,α-dimethylbenzeneacetonitrile (ACI)
    • 2-Methyl-2-[4-[3-methyl-2-oxo-8-(quinolin-3-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile
    • BEZ 23
    • NVP-BEZ 235NX
    • NVPBE 235
    • RTB 101
    • MDL: MFCD10565944
    • 인치: 1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3
    • InChIKey: JOGKUKXHTYWRGZ-UHFFFAOYSA-N
    • 미소: N#CC(C)(C)C1C=CC(N2C3C(=CN=C4C=3C=C(C3C=C5C(C=CC=C5)=NC=3)C=C4)N(C)C2=O)=CC=1

계산된 속성

  • 정밀분자량: 393.15900
  • 동위원소 질량: 469.19
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 36
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 872
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 5.2
  • 토폴로지 분자 극성 표면적: 73.1

실험적 성질

  • 밀도: 1.299
  • 융해점: 288-289°C
  • 비등점: 701°C at 760 mmHg
  • 플래시 포인트: 377.767°C
  • 굴절률: 1.705
  • PSA: 76.50000
  • LogP: 4.36208

Dactolisib 보안 정보

  • 신호어:Warning
  • 피해 선언: H302
  • 경고성 성명: P280-P305+P351+P338
  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Dactolisib 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KL884-10mg
Dactolisib
915019-65-7 98+%
10mg
494CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KL884-100mg
Dactolisib
915019-65-7 98+%
100mg
1673CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KL884-50mg
Dactolisib
915019-65-7 98+%
50mg
1029CNY 2021-05-08
TRC
N925750-10mg
NVP-BEZ 235
915019-65-7
10mg
$ 52.00 2023-09-06
TRC
N925750-25mg
NVP-BEZ 235
915019-65-7
25mg
$ 57.00 2023-09-06
TRC
N925750-50mg
NVP-BEZ 235
915019-65-7
50mg
$ 75.00 2023-09-06
TRC
N925750-100mg
NVP-BEZ 235
915019-65-7
100mg
$138.00 2023-05-17
TRC
N925750-250mg
NVP-BEZ 235
915019-65-7
250mg
$282.00 2023-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031394-100mg
Dactolisib
915019-65-7 99%
100mg
¥1112 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031394-25mg
Dactolisib
915019-65-7 99%
25mg
¥371 2024-05-21

Dactolisib 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  3-Pentanol ;  20 min, 230 °C; 230 °C → rt
1.2 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  10 min, 150 °C; 150 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Acid-Promoted Cascade Reaction of N-(4-Chloroquinolin-3-yl)carbamates with Amines: One-Pot Assembly of Imidazo[4,5-c]quinolin-2-ones
Lu, Xiao; Kim, Myunghoon; Orr, Meghan J.; Li, Hao; Huang, Wenwei, European Journal of Organic Chemistry, 2018, 2018(13), 1572-1580

합성 방법 2

반응 조건
1.1 Reagents: Potassium bicarbonate Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  60 °C; 60 °C → 100 °C; 95 - 100 °C; 1.5 h, > 95 °C; 2 - 6 h, > 95 °C
1.2 Reagents: L-(+)-Cysteine Solvents: Water ;  20 min, > 95 °C; 0.5 - 1 h, > 95 °C; 9 h, 95 °C → 0 °C; 4 h, 0 °C
참조
Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale
Baenziger, Markus ; Pachinger, Werner; Stauffer, Frederic; Zaugg, Werner, Organic Process Research & Development, 2019, 23(9), 1908-1917

합성 방법 3

반응 조건
참조
A drug targeting only p110α can block phosphoinositide 3-kinase signalling and tumour growth in certain cell types
Jamieson, Stephen; Flanagan, Jack U.; Kolekar, Sharada; Buchanan, Christina; Kendall, Jackie D.; et al, Biochemical Journal, 2011, 438(1), 53-62

Dactolisib Raw materials

Dactolisib Preparation Products

추천 공급업체
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Yunnanjiuzhen
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Yunnanjiuzhen
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou Cedareal Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hangzhou Cedareal Technology Co., Ltd.